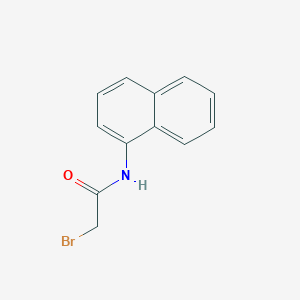

Acetamide, N-(1-naphthyl)-2-bromo-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

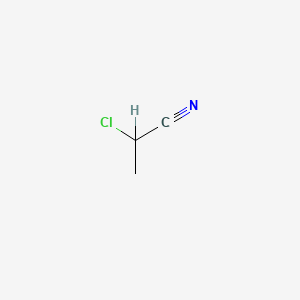

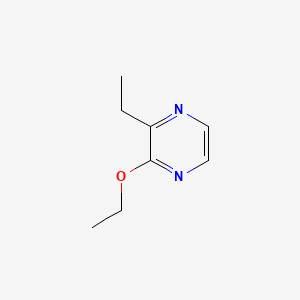

“Acetamide, N-(1-naphthyl)-2-bromo-” is a chemical compound with the linear formula C12H11NO . It is also known by other names such as N-α-Naphthylacetamide, N-Acetyl-1-naphthylamine, N-1-Naphthylacetamide, and 1-Acetamidonaphthalene . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

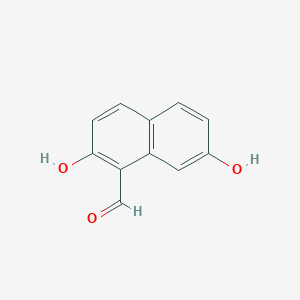

Molecular Structure Analysis

The molecular structure of “Acetamide, N-(1-naphthyl)-2-bromo-” consists of a naphthalene ring attached to an acetamide group . The molecular weight of this compound is 185.228 .Wissenschaftliche Forschungsanwendungen

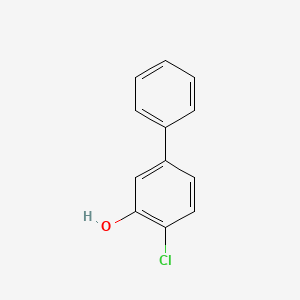

Free Radical Scavenging Activity

Acetamide derivatives like N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide have been investigated for their potential as free radical scavengers. These compounds exhibit significant antioxidant activity, comparable to known antioxidants BHT and BHA. The effectiveness in trapping free radicals is attributed mainly to the hydroxyl group, with hydrogen atom transfer and sequential proton loss electron transfer identified as the dominant antioxidant mechanisms in different solvents (Boudebbous et al., 2021).

Antimicrobial Activity

Novel derivatives of naphtho-furan, including certain acetamide compounds, have been synthesized and characterized for their antimicrobial properties. These compounds demonstrated good antibacterial and antifungal activities, highlighting their potential in the development of new antimicrobial agents (Nagarsha et al., 2023).

Synthesis and Characterization

The synthesis of acetamide derivatives involving naphthyl groups, such as the reaction of N-(3-Chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines, results in the formation of angular heterocyclic compounds. These syntheses contribute to the expansion of heterocyclic chemistry and provide a foundation for further exploration of their potential applications (Agarwal & Mital, 1976).

Molecular Properties and Drug Design

Density Functional Theory (DFT) studies on acetamide derivatives have been conducted to understand their molecular properties, especially in the context of anti-HIV drugs. These studies provide insights into the reactivity and interaction mechanisms of these compounds with biological molecules, which is crucial for drug design and development (Oftadeh et al., 2013).

Fluorescent Probes and Water Detection

Acetamide derivatives have also been explored for their applications in creating fluorescent probes for the detection of water in organic solvents. This application is particularly useful in chemical analysis and laboratory experiments where the presence of water can significantly affect the outcome of reactions (Yoon et al., 2019).

Safety and Hazards

Wirkmechanismus

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It’s known that the compound can undergo a free radical reaction with itself to form n,n-dibromoacetamide (ndba), followed by ionic addition of ndba to a double bond . This suggests that it might interact with its targets through a similar mechanism, possibly modifying them through the addition of a bromine atom or through the formation of a new bond.

Biochemical Pathways

Given its use in proteomics research , it’s plausible that it could affect protein-related pathways, possibly by modifying protein structure or function.

Pharmacokinetics

Its molecular weight is 264.12 , which is within the range generally favorable for oral bioavailability.

Result of Action

Given its potential to undergo free radical reactions and ionic additions , it might cause modifications in its target molecules, potentially altering their function.

Action Environment

Like many chemical compounds, its stability, solubility, and reactivity could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

Eigenschaften

IUPAC Name |

2-bromo-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-8-12(15)14-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXQWCWHEKIEDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-4-chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B1348487.png)